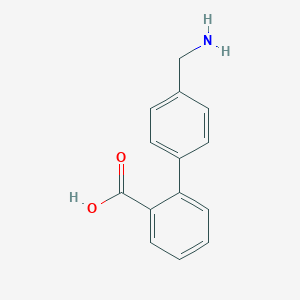
4'-(Aminomethyl)-biphenyl-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4'-(Aminomethyl)-biphenyl-2-carboxylic acid can be achieved through several methods:
Catalytic Hydrogenation: This method involves the catalytic hydrogenation of 4-cyanobenzoic acid.
Amination: Another approach is the amination of 4-chloromethylbenzoic acid or 4-bromomethylbenzoic acid.
Reduction: The reduction of 4-formylbenzoic acid oxime in the presence of a base can also yield this compound.
Analyse Chemischer Reaktionen
4'-(Aminomethyl)-biphenyl-2-carboxylic acid undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.
Common reagents used in these reactions include hydrogen gas for hydrogenation, bases for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4'-(Aminomethyl)-biphenyl-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The antifibrinolytic action of 4'-(Aminomethyl)-biphenyl-2-carboxylic acid is similar to that of aminocaproic acid. It works by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for the breakdown of fibrin clots . This inhibition helps in stabilizing clots and preventing excessive bleeding.
Vergleich Mit ähnlichen Verbindungen
4'-(Aminomethyl)-biphenyl-2-carboxylic acid is often compared with other antifibrinolytic agents such as aminocaproic acid and tranexamic acid. While all these compounds share a similar mechanism of action, this compound is noted for its higher potency in inhibiting fibrinolysis .
Similar Compounds
Aminocaproic Acid: Another antifibrinolytic agent used to control bleeding.
Tranexamic Acid: A more potent antifibrinolytic agent compared to aminocaproic acid.
Eigenschaften
IUPAC Name |
2-[4-(aminomethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9,15H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNIQRODCAAAQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
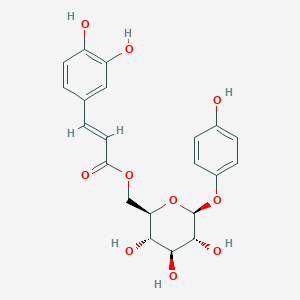
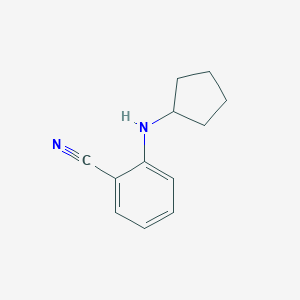
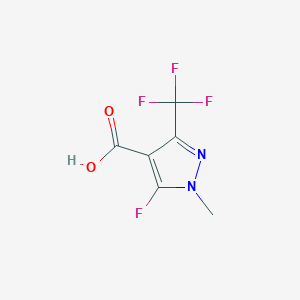
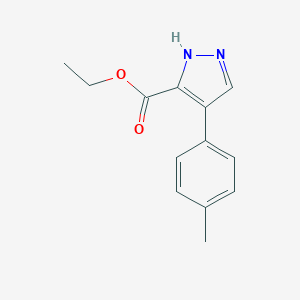
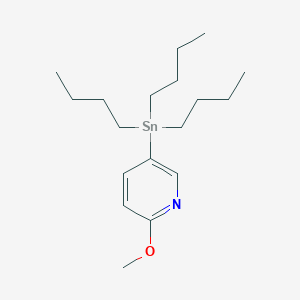
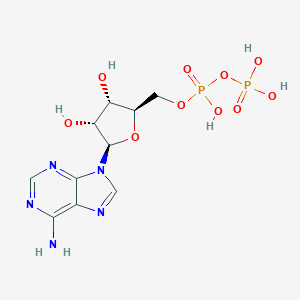
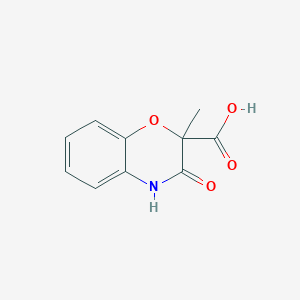
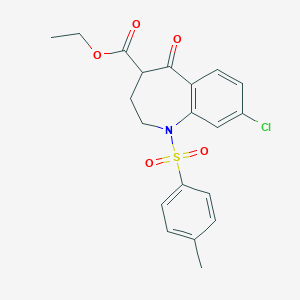


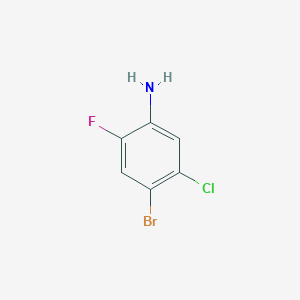
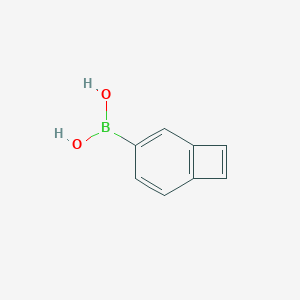
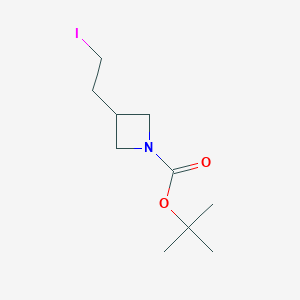
![2-[(4-Methylphenyl)sulfonyl]-7-azabicyclo[2.2.1]hepta-2,5-diene-7-carboxylic acid tert-butyl ester](/img/structure/B180522.png)
